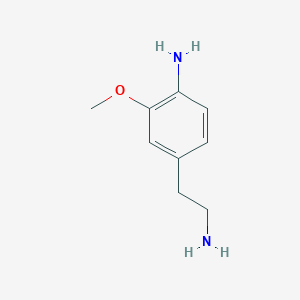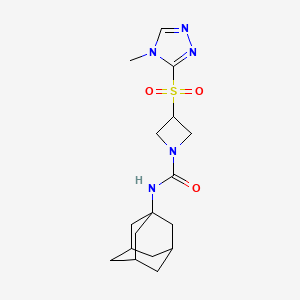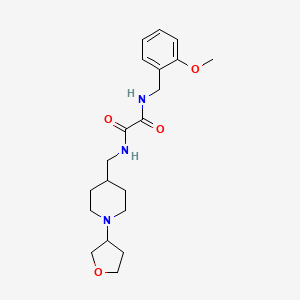![molecular formula C23H16F2N2O3S B2651329 4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine CAS No. 478247-31-3](/img/structure/B2651329.png)
4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine (DFMPSP) is a synthetic compound that has been studied for its potential applications in scientific research and drug development. DFMPSP is a small molecule that can be used to target specific proteins or enzymes in the body, and it has been studied for its potential to modulate the activity of certain proteins or enzymes.
Applications De Recherche Scientifique
Thermally Stable and Optically Active Polymers
Researchers have explored the synthesis and characterization of new thermally stable and optically active poly(ester-imide)s, employing direct polycondensation methods. These polymers, crafted from aromatic diols and diacids including derivatives related to the specified compound, exhibit remarkable thermal stability and optical properties. They hold potential applications in advanced technologies due to their unique characteristics (Mallakpour & Kowsari, 2006).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes, including those based on modifications of the pyrimidine structure, for use as ultrasensitive fluorescent molecular probes, has been a significant area of research. These probes are designed to study biological events and processes, leveraging the strong solvent-dependent fluorescence and large Stokes shift of these compounds (Diwu et al., 1997).
Environmental Decontamination
A notable application in environmental science involves the use of compounds like "4-(2,4-Difluorophenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine" in the oxidative degradation of pollutants. Studies have demonstrated the efficacy of related compounds in generating reactive species under certain conditions, contributing to environmental decontamination processes (Wang et al., 2018).
High-Performance Polymer Membranes
The synthesis of novel polymer membranes incorporating sulfone and pyrimidine moieties has been investigated for applications in high-temperature fuel cells. These membranes exhibit excellent film-forming properties, mechanical integrity, and high proton conductivity, making them suitable for use in energy conversion devices (Pefkianakis et al., 2005).
Drug Discovery and Biochemical Applications
In the realm of drug discovery, the chemical structure of "this compound" and its derivatives offers a framework for developing neuroprotective agents. These compounds have shown potential in inhibiting neuroinflammatory responses and oxidative stress damage, highlighting their relevance in studying Parkinson’s disease and potentially other neurodegenerative disorders (Guo et al., 2021).
Propriétés
IUPAC Name |
4-(2,4-difluorophenoxy)-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3S/c1-15-7-10-18(11-8-15)31(28,29)21-14-26-22(16-5-3-2-4-6-16)27-23(21)30-20-12-9-17(24)13-19(20)25/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLMYAHEVPCNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-chlorophenyl)methanone](/img/structure/B2651248.png)




![1-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2651257.png)




![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)
